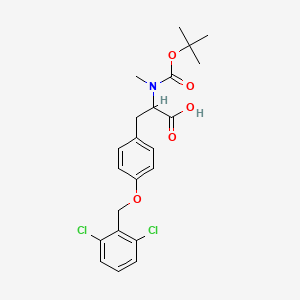

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine

説明

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amine, while the O-2,6-dichlorobenzyl (Cl₂-Bzl) group shields the tyrosine hydroxyl. This compound is critical for constructing peptides requiring selective deprotection strategies, particularly in medicinal chemistry and drug development. Its molecular weight is 440.32 g/mol (C₂₁H₂₃NO₅Cl₂), and it is commercially available with purities ≥95%–97% .

特性

IUPAC Name |

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQWZKPLKWYCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation Methods of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine

Boc Protection of L-Tyrosine

The Boc protection step is critical and has been extensively studied. A robust, high-yield method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) under strongly basic aqueous conditions. The process is conducted in a one-pot fashion where L-tyrosine is dissolved in water, and the pH is adjusted to ≥12 using sodium hydroxide or potassium hydroxide. (Boc)2O is then added in batches with controlled reaction times to ensure complete protection of the amino group without racemization or side reactions.

Reaction Conditions and Procedure

| Step | Details |

|---|---|

| Starting material | L-tyrosine |

| Solvent | Water |

| pH adjustment | Sodium hydroxide or potassium hydroxide to pH ≥12 |

| Protecting agent | Di-tert-butyl dicarbonate ((Boc)2O) |

| Addition mode | Batchwise addition of (Boc)2O |

| Reaction temperature | Ambient (~25°C) |

| Reaction time | 1–3 hours per batch addition |

| Work-up | Organic solvent extraction, acidification, extraction, drying, crystallization |

Representative Experimental Data

| Embodiment | L-Tyrosine (g) | Water (mL) | Alkali (NaOH or KOH) | (Boc)2O (g) | Reaction Time (h) | Organic Solvent for Extraction | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 18.1 | 100 | 16 g NaOH (5 M) | 25 | 5 (total) | Sherwood oil, ethyl acetate | 92.17 | >99 |

| 2 | 1000 | 5500 | 884 g KOH (10 M) | 1381 | 8 (total) | Normal hexane, tert-butyl acetate | 90.29 | >99 |

| 3 | 10000 | 55000 | 8900 g KOH (7 M) | 13800 | 5 (total) | Skellysolve A, methylene dichloride | 90.77 | >99 |

| 4 | 200000 | 1100000 | 178000 g NaOH (1 M) | 276000 | 5 (total) | Sherwood oil, ethyl acetate | 91.76 | >99 |

Note: Reaction times are cumulative across batchwise additions of (Boc)2O.

This method is advantageous due to its simplicity, safety, low cost, and environmental friendliness, with yields exceeding 90% and purity greater than 99%.

N-Methylation of the Boc-L-Tyrosine Derivative

N-methylation of the Boc-protected amino group is typically performed using methylating agents such as methyl iodide or formaldehyde with reducing agents under controlled conditions to avoid overalkylation or side reactions. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at low temperatures.

Although detailed procedures specific to Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine are less frequently documented in open literature, standard N-methylation techniques for Boc-protected amino acids apply, involving:

- Deprotonation of the amino group.

- Reaction with methylating agent.

- Purification by crystallization or chromatography.

O-Alkylation with 2,6-Dichlorobenzyl Group

The phenolic hydroxyl group of the tyrosine residue is alkylated with 2,6-dichlorobenzyl bromide or chloride under basic conditions. This reaction is generally conducted in the presence of a base such as potassium carbonate in solvents like acetonitrile or DMF at ambient or slightly elevated temperatures.

The O-alkylation is selective due to the protection of the amino group by Boc and methylation, preventing side reactions. The reaction conditions are optimized to maximize yield and minimize racemization.

Purification and Characterization

Purification typically involves:

- Extraction with organic solvents (ethyl acetate, tert-butyl acetate, methylene dichloride).

- Washing with brine or salt solutions to neutrality.

- Drying over anhydrous sodium sulfate.

- Crystallization from solvents like petroleum ether, normal hexane, or specialized solvents (Sherwood oil, Skellysolve A).

The final product is characterized by:

- Optical rotation: D = -55 ± 1° (C=1 in methanol).

- Molecular formula: C22H25Cl2N2O5.

- Purity >99% confirmed by HPLC or NMR.

Comparative Analysis of Preparation Methods

Summary of Research Findings

The batchwise addition of di-tert-butyl dicarbonate ((Boc)2O) to L-tyrosine under strongly basic aqueous conditions (pH ≥12) is the preferred method for Boc protection due to its high yield, purity, safety, and scalability.

Subsequent N-methylation and O-alkylation steps are conducted under standard organic synthesis conditions, ensuring selective functionalization without compromising stereochemistry.

Purification by solvent extraction and crystallization yields a highly pure product suitable for pharmaceutical and biochemical applications.

This synthetic approach addresses limitations of traditional methods involving hazardous reagents like Boc-N3 and Boc-Cl, which pose safety and environmental concerns.

化学反応の分析

Types of Reactions

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

科学的研究の応用

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine involves its interaction with specific molecular targets. The Boc protecting group ensures that the compound remains stable under various conditions, while the methyl and dichlorobenzyl groups enhance its reactivity and specificity. The compound can interact with enzymes and proteins, modifying their activity and function .

類似化合物との比較

Boc-O-benzyl-L-tyrosine

Structural Differences :

- The benzyl (Bzl) group replaces the 2,6-dichlorobenzyl (Cl₂-Bzl) moiety.

- Molecular weight: 371.43 g/mol (C₂₁H₂₅NO₅) .

Functional Differences :

- Stability : The Cl₂-Bzl group’s electron-withdrawing chlorine atoms enhance resistance to acidic/basic conditions compared to Bzl, making it preferable in multi-step syntheses .

- Cost : Boc-O-benzyl-L-tyrosine is cheaper (e.g., ¥4,600/5g from Kanto Reagents ) than the dichloro variant (¥8,000/5g or $62.1/5g from Sigma-Aldrich ).

- Purity : Both compounds are available at >97% purity, though some suppliers offer the dichloro variant at 95% .

Boc-D-Tyr(2,6-di-Cl-Bzl)-OH (D-enantiomer)

Structural Differences :

- Enantiomeric configuration (D-tyrosine vs. L-tyrosine).

Functional Differences :

N-Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine Resin Ester

Functional Differences :

- Synthetic Utility : Enables direct incorporation into automated peptide synthesizers, streamlining production .

- Price : Resin-bound forms are specialized and costlier (e.g., custom pricing from BOC Sciences ).

Tabulated Comparison of Key Parameters

Research Findings and Industrial Relevance

- Enhanced Stability : The Cl₂-Bzl group’s stability under acidic conditions is demonstrated in the synthesis of decapeptides, where it remains intact during trifluoroacetic acid (TFA)-mediated Boc deprotection .

- Supplier Landscape : Major suppliers include Sigma-Aldrich, BOC Sciences, and Kanto Reagents, with bulk pricing (100g) reaching $920 for the dichloro variant .

Q & A

Q. How does the pKa of the phenolic hydroxyl (2.98 ± 0.10) influence its reactivity in aqueous vs. non-polar environments?

- In non-polar solvents (e.g., DCM), the hydroxyl remains protonated, reducing nucleophilicity. In polar aprotic solvents (e.g., DMF), partial deprotonation enhances reactivity, necessitating careful pH control during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。